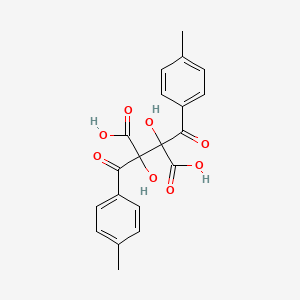
(-)-Di-p-toluoyltartaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Di-p-toluoyltartaric acid, also known as this compound, is a useful research compound. Its molecular formula is C20H18O8 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Resolution
One of the primary applications of (-)-Di-p-toluoyltartaric acid is its role as a chiral resolving agent. It is utilized to resolve racemic mixtures into their enantiomerically pure forms.
Case Study: Resolution of Rimantadine
A study demonstrated the use of this compound in the optical resolution of rimantadine hydrochloride. The process yielded (S)-rimantadine with high enantiomeric purity, showcasing the compound's effectiveness in chiral separations .
| Compound | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Rimantadine | 50.6 | 0.38 (R) / 14.12 (S) |
Pharmaceutical Synthesis
This compound serves as an important reagent in the synthesis of various pharmaceutical compounds.
Case Study: Synthesis of Upadacitinib
The compound has been identified as a useful reagent for preparing upadacitinib salt compounds, which are vital in treating autoimmune diseases . Its application extends to other pharmaceuticals, including intermediates for antidepressants like escitalopram .
Resolution of Other Compounds
The versatility of this compound extends to resolving other racemic compounds, such as tramadol and nicotine.
In another study, this compound was used to isolate optically pure (R)-nicotine from racemic nicotine, achieving a yield of 15% with 94.7% chiral purity . This application highlights its importance in tobacco research and pharmacology.
Enzyme Inhibition
Recent findings suggest that this compound may also function as an enzyme inhibitor, adding another layer to its pharmacological potential . This property could be leveraged in drug design where enzyme inhibition is desired.
Eigenschaften
Molekularformel |
C20H18O8 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
NTOIKDYVJIWVSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |
Synonyme |
di-p-toluoyl-D-tartaric acid di-p-toluoyltartaric acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













